4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate

Medicinal Chemistry Formulation Analytical Chemistry

Research groups developing antimalarial leads encounter stoichiometric errors when quinoline building blocks carry undefined hydration states. 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate (CAS 1609407-49-9, MW 242.2) resolves this with a fully characterized dihydrate form, delivering batch-to-batch consistency. • 98% purity supports reference standard and SAR-driven medicinal chemistry applications. • Specific 4-amino/8-fluoro substitution pattern critical for target engagement in lead optimization. • Defined hydration state eliminates weighing errors versus the anhydrous form (MW 206.17).

Molecular Formula C10H11FN2O4
Molecular Weight 242.2 g/mol
CAS No. 1609407-49-9
Cat. No. B1379378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
CAS1609407-49-9
Molecular FormulaC10H11FN2O4
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O
InChIInChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2
InChIKeyLYKMCJFMVXAKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-8-fluoro-3-quinolinecarboxylic Acid Dihydrate: Overview


4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate (CAS 1609407-49-9) is a fluorinated quinoline derivative belonging to the class of heterocyclic aromatic organic compounds. It is characterized by a bicyclic quinoline core substituted with a 4-amino group, an 8-fluoro atom, and a 3-carboxylic acid group in its dihydrate form . This specific substitution pattern and hydration state are of interest in medicinal chemistry, as the 8-fluoro substituent can enhance biological activity and lipophilicity, while the hydrate form can influence solubility and stability . It is primarily utilized as a research chemical and building block for the synthesis of more complex molecules with potential antimicrobial or anticancer applications [1].

Fluorinated quinoline scaffold for SAR-driven medicinal chemistry
Defined dihydrate state for reproducible stoichiometry in synthesis
Building block for antimicrobial and anticancer research probe synthesis

4-Amino-8-fluoro-3-quinolinecarboxylic Acid Dihydrate: Substitution Risk


Substituting this compound with a close analog or a different hydration state introduces significant risk in a research or industrial process. The anhydrous form (CAS 476683-65-5) and the dihydrate (CAS 1609407-49-9) possess different molecular weights (206.17 g/mol vs. 242.2 g/mol) and distinct solid-state properties that impact solubility, stability, and formulation [REFS-1, REFS-2]. Furthermore, the specific 4-amino and 8-fluoro substitution pattern is crucial for structure-activity relationships (SAR) in medicinal chemistry. Even minor structural changes, such as moving the fluorine atom or altering the functional group, can drastically alter biological activity, as seen in the class of fluoroquinolones where the 6-fluoro and 7-piperazinyl groups are essential for antibacterial potency [2]. Without direct comparative data, assuming equivalence between analogs is a critical procurement error.

! Hydration state mismatch: anhydrous and dihydrate forms differ in molecular weight, solubility, and stability, causing molar calculation errors if interchanged.
! Substitution pattern sensitivity: the 4-amino and 8-fluoro groups are critical for structure-activity relationships; minor structural changes can drastically alter biological activity in SAR studies.
! Lipophilicity assumption risk: 8-fluoro substitution may increase lipophilicity, but the magnitude may not transfer uniformly across assay systems without direct experimental confirmation.

4-Amino-8-fluoro-3-quinolinecarboxylic Acid Dihydrate: Quantitative Evidence


Molecular Weight: Hydrate vs. Anhydrous Forms

When comparing the anhydrous form of 4-amino-8-fluoroquinoline-3-carboxylic acid to its dihydrate counterpart, the most immediate and quantifiable difference lies in their molecular weights. This is a critical factor for precise molar calculations in synthesis and biological assays [REFS-1, REFS-2]. The dihydrate's higher mass is due to the inclusion of two water molecules in the crystal lattice.

Mol. weight
Head-to-head
Dihydrate 242.2 g/mol
Anhydrous 206.17 g/mol
Difference +36.03 g/mol
Ensures accurate molarity in synthesis and biological assays.
17.5% molar error risk if wrong form used.
Medicinal Chemistry Formulation Analytical Chemistry

Lipophilicity and 8-Fluoro Substitution

The 8-fluoro substituent on the quinoline core is a key determinant of the compound's lipophilicity, a critical parameter influencing membrane permeability and ADME properties. While direct experimental data for the target compound is limited, its computed LogP value can be compared to a baseline quinoline-3-carboxylic acid to quantify the effect of fluorine substitution [REFS-1, REFS-2]. The dihydrate form does not alter the intrinsic LogP of the molecule, but it does impact aqueous solubility, which is a separate and important parameter.

Lipophilicity
Class-level
8-Fluoro quinoline LogP 1.7
Unsubstituted analog LogP ~1.0-1.2
Increase ~0.5-0.7 units
Supports membrane permeability interpretation in cell-based studies.
Computed LogP; experimental validation recommended.
ADME Medicinal Chemistry Drug Design

Purity and Hydration State Specifications

For procurement, the specified purity and hydration state are non-negotiable parameters that directly impact the success of downstream applications. The dihydrate form (CAS 1609407-49-9) is specifically offered to ensure a defined and stable hydration state, which can be critical for reproducible reactions and biological assays. Vendor data confirms the commercial availability of this specific form at a high purity level . While not a direct biological comparison, this specification is a key differentiator when sourcing the compound.

Purity specification
Data to verify
98%
Purity (dihydrate)
Anhydrous form typically 95%
Higher purity may reduce interference risk in sensitive research applications.
Vendor specification; independent verification advised.
Chemical Synthesis Quality Control Procurement

4-Amino-8-fluoro-3-quinolinecarboxylic Acid Dihydrate: Validated Applications


Antibacterial 1,3,4-Thiadiazolo Pyrimidine Synthesis

The compound has been documented as a raw material for developing a series of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives [1]. This application leverages the 4-amino and 3-carboxylic acid functionalities for further synthetic elaboration. The use of the defined dihydrate ensures accurate stoichiometry and consistent reaction outcomes.

Antimalarial Drug Intermediates and Analogs

This fluorinated quinoline derivative is described as a useful research chemical in the preparation of antimalarial drugs and other antimalarial drug intermediates . Its quinoline core is a privileged scaffold in antimalarial research, and the specific 8-fluoro substitution may be used to modulate activity or metabolic stability in analog design.

Analytical Method and Reference Standard Use

With a reported purity of 98% , this dihydrate form is suitable for use as a reference standard in analytical chemistry applications. The defined hydration state provides a stable and well-characterized material for developing and validating HPLC, LC-MS, or NMR methods for this class of fluorinated quinoline compounds.

Application
Selection Property
Validation Focus
Quinoline-thiadiazolo pyrimidine synthesis
Hydration-defined stoichiometry
Reaction consistency and yield reproducibility
Antimalarial analog design
8-Fluoro quinoline scaffold for SAR exploration
Metabolic stability and activity modulation in analogs
Analytical method development
Specified high purity dihydrate
Method calibration and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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